2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide
Description
BenchChem offers high-quality 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-10(24)14(17(25)22(2)3)27-16-13-15(18-9-19-16)23(21-20-13)11-5-7-12(26-4)8-6-11/h5-9,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKIFAHCBXFYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide is a novel synthetic molecule that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound's structure features a triazolo-pyrimidine core linked to a thioether moiety and a dimethylated oxobutanamide side chain. This unique configuration may contribute to its varied biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 370.43 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound exhibited IC₅₀ values in the low micromolar range:
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| A549 | 1.05 ± 0.17 |
| MCF-7 | 1.28 ± 0.25 |
| HeLa | 0.98 ± 0.08 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound also demonstrated antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. In vitro tests revealed that it inhibited the growth of several pathogenic strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
This antimicrobial activity could be attributed to the triazole ring's ability to interfere with microbial metabolism.
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Kinases : The triazolo-pyrimidine scaffold is known to interact with various kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Disruption of Protein Synthesis : By affecting ribosomal function, the compound can hinder protein synthesis crucial for cell survival.
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of similar compounds with triazolo-pyrimidine structures:
- A study reported on a series of pyrido[2,3-d]pyrimidines exhibiting potent anticancer activity through targeted inhibition of specific kinases involved in tumor growth .
- Another investigation highlighted the synthesis of [1,2,4]triazolo derivatives that showed promising antiproliferative effects against various cancer cell lines .
These findings underscore the potential for further development of this compound as a therapeutic agent.
Q & A
Basic: What are the critical steps in synthesizing 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide?
Methodological Answer:
The synthesis involves three primary stages:
Core Formation : Construct the triazolopyrimidine core via cyclocondensation of 4-methoxyphenyl-substituted precursors under reflux conditions (e.g., using ethanol or DMF as solvents) .
Thioether Linkage : Introduce the thio group at position 7 of the pyrimidine ring via nucleophilic substitution, often employing thiourea or thiolactam intermediates in the presence of triethylamine .
Acetamide Functionalization : Couple the thiolated intermediate with N,N-dimethyl-3-oxobutanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Key Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural validation relies on a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm the methoxyphenyl group, while δ 2.9–3.1 ppm (singlet) verifies N,N-dimethyl substituents .
- ¹³C NMR : Carbonyl signals (C=O) at ~170–175 ppm and aromatic carbons between 110–160 ppm validate the triazolopyrimidine core .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-S) corroborate functional groups .
Advanced: How can reaction yields be optimized during the thioether linkage step?
Methodological Answer:
Yield optimization requires addressing common bottlenecks:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group compared to ethanol, improving substitution efficiency .
- Catalysis : Add catalytic KI (10 mol%) to accelerate the reaction via a halogen-exchange mechanism .
- Temperature Control : Maintain 60–70°C to balance reactivity and byproduct formation. Excess heat may degrade the triazolopyrimidine core .
- Workup Strategy : Quench the reaction with ice-cwater to precipitate the product, minimizing losses during extraction .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- 4-Methoxyphenyl vs. 4-Fluorophenyl :
- Methoxy groups enhance lipophilicity (logP ↑), improving membrane permeability but reducing solubility .
- Fluorine substituents increase electronegativity, strengthening hydrogen bonding with target enzymes (e.g., kinases) .
- Thioether vs. Sulfone : Replacing sulfur with sulfone (–SO₂–) reduces cytotoxicity but diminishes binding affinity to cysteine-rich active sites .
Methodology : - Synthesize analogs via Suzuki-Miyaura coupling for aryl variations .
- Evaluate bioactivity using enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking simulations .
Advanced: How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
Data discrepancies often arise from methodological differences. Resolve via:
Standardized Assays :
- Use recombinant enzymes (e.g., EGFR kinase) under uniform conditions (pH 7.4, 25°C) to minimize variability .
Control Normalization :
- Include positive controls (e.g., gefitinib for kinase assays) and normalize activity to protein concentration .
Batch Analysis :
- Test multiple synthetic batches to rule out impurities. HPLC purity >95% is critical .
Computational Validation :
- Perform MD simulations to assess binding stability (RMSD <2 Å over 100 ns) .
Advanced: What strategies are effective in improving aqueous solubility for in vivo studies?
Methodological Answer:
Address poor solubility (common with lipophilic triazolopyrimidines) via:
- Prodrug Design : Introduce phosphate or PEGylated groups at the acetamide moiety, which hydrolyze in vivo .
- Co-solvent Systems : Use Cremophor EL (10–20% v/v) in PBS for animal dosing .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) via emulsification .
Analytical Validation : - Measure solubility via shake-flask method (UV-Vis quantification at λ_max) .
Advanced: How can crystallographic data resolve ambiguities in tautomeric forms of the triazolopyrimidine core?
Methodological Answer:
The triazolopyrimidine core may exhibit keto-enol or annular tautomerism. Clarify via:
- Single-Crystal X-ray Diffraction :
- Grow crystals via vapor diffusion (e.g., chloroform/methanol).
- Analyze bond lengths: N–N bonds >1.3 Å confirm triazole tautomer dominance .
- Solid-State NMR : Compare ¹⁵N chemical shifts with DFT-calculated tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
